(R)-(-)-2-Methyl-2,4-pentanediol

Übersicht

Beschreibung

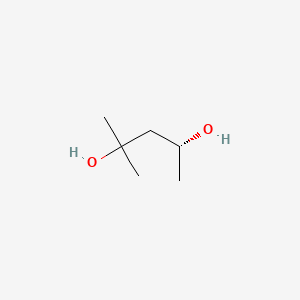

®-(-)-2-Methyl-2,4-pentanediol is a chiral diol with the molecular formula C6H14O2. It is an important compound in organic chemistry due to its unique stereochemistry and versatile reactivity. This compound is often used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-(-)-2-Methyl-2,4-pentanediol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-2,4-pentanedione using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the asymmetric hydrogenation of 2-methyl-2,4-pentanedione using a chiral rhodium catalyst.

Industrial Production Methods

In industrial settings, ®-(-)-2-Methyl-2,4-pentanediol is typically produced through large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions are carefully controlled to optimize the selectivity and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-2-Methyl-2,4-pentanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Solvent and Additive in Formulations

(R)-(-)-2-Methyl-2,4-pentanediol is widely used as a solvent in various industrial formulations due to its high viscosity and low volatility. Its applications include:

- Paints and Coatings : Acts as a flow control agent.

- Cosmetics : Used in skin care products at concentrations ranging from 0.1% to 25% due to its thickening properties.

- Hydraulic Fluids : Functions as a coupling agent and additive.

| Application Area | Function |

|---|---|

| Paints | Flow control |

| Cosmetics | Thickening agent |

| Hydraulic fluids | Coupling agent |

Biodegradability and Environmental Impact

This compound is biodegradable, making it an environmentally friendly alternative to traditional solvents like glycol ethers .

Protein Crystallization

One of the most significant applications of this compound is in protein crystallization. It serves as a precipitant and cryoprotectant in crystallography:

- Case Study : In a study involving lysozyme crystallization, crystals grown with (R)-MPD exhibited higher resolution structures compared to those grown with (S)-MPD or without any additive . This indicates that (R)-MPD preferentially interacts with proteins, enhancing crystallization outcomes.

Enhancing Emulsion Stability

Recent studies have shown that this compound can enhance the stability of Pickering emulsions, which are crucial in cosmetic formulations. It has been found to improve antioxidant properties when combined with natural extracts like basil .

Dermal Delivery Systems

Research indicates that this compound influences the penetration of active pharmaceutical ingredients through the skin barrier. It has been shown to enhance the delivery of triamcinolone acetonide by affecting stratum corneum lipids .

Blood Volume Expander

In medical applications, it has been utilized as a blood volume expander due to its ability to maintain fluid balance during surgical procedures .

Cement Hydration

The incorporation of this compound in alkali-activated slag has been investigated for its effects on cement hydration processes. This application is significant for improving material properties in construction technology .

Wirkmechanismus

The mechanism of action of ®-(-)-2-Methyl-2,4-pentanediol depends on its specific application. In enzyme-catalyzed reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and reactivity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(+)-2-Methyl-2,4-pentanediol: The enantiomer of ®-(-)-2-Methyl-2,4-pentanediol with opposite stereochemistry.

2,4-Pentanediol: A non-chiral analog with similar chemical properties but lacking stereochemistry.

1,3-Butanediol: A structurally similar diol with different carbon chain length and positioning of hydroxyl groups.

Uniqueness

®-(-)-2-Methyl-2,4-pentanediol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to selectively interact with chiral catalysts and enzymes makes it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

(R)-(-)-2-Methyl-2,4-pentanediol (MPD) is a chiral organic compound widely used in biological and chemical applications, particularly in protein crystallization. This diol exhibits unique properties that enhance the stability and resolution of protein structures, making it a valuable tool in structural biology. This article explores the biological activity of MPD, focusing on its mechanisms of action, applications in protein crystallization, and potential therapeutic effects.

- Chemical Formula : CHO

- Molecular Weight : 118.17 g/mol

- Density : 0.92 g/mL at 20 °C

- Functional Group : Hydroxyl (–OH)

MPD functions primarily as a cryoprotectant and precipitant in protein crystallography. Its amphiphilic nature allows it to interact with both polar and nonpolar regions of proteins, effectively stabilizing their structure during crystallization. This interaction is crucial for reducing the solvent-accessible area on protein surfaces, which can enhance crystal quality by minimizing disorder.

Key Findings:

- MPD preferentially binds to hydrophobic sites on proteins, particularly leucine side chains .

- Crystals grown with (R)-MPD demonstrate higher resolution and lower disorder compared to those formed with other additives .

- The binding of MPD leads to the displacement of water molecules, facilitating better packing of protein structures .

Applications in Protein Crystallization

MPD is extensively used as an additive in crystallization experiments due to its ability to improve the quality of protein crystals. It is particularly effective in:

- Enhancing the resolution of X-ray diffraction patterns.

- Stabilizing proteins during cryocrystallography, preventing ice formation .

- Facilitating the growth of well-ordered crystals necessary for structural analysis.

Table 1: Comparison of Crystallization Results Using Different Additives

| Additive | Crystal Quality | Resolution (Å) | Disorder Level |

|---|---|---|---|

| (R)-MPD | High | 1.5 | Low |

| (S)-MPD | Moderate | 2.0 | Moderate |

| PEG | Low | 2.5 | High |

Biological Activities

Recent studies have explored the broader biological activities of MPD beyond crystallization:

- Anticancer Activity : Research indicates that MPD exhibits potential anticancer properties by affecting various cancer cell lines. For instance, it has been shown to inhibit the growth of Caco-2 colon cancer cells and MCF-7 breast cancer cells .

- Antiretroviral Effects : MPD has been investigated for its role in inhibiting viral replication, particularly in studies involving HIV . The compound's ability to stabilize proteins may contribute to its effectiveness in this context.

- Protein Stabilization : MPD has been shown to stabilize membrane proteins in aqueous environments, which is critical for their functional applications in biotechnology .

Case Study 1: Crystallization of Lysozyme

A study demonstrated that lysozyme crystallized in the presence of (R)-MPD yielded the highest resolution structures due to its preferential interactions with the enzyme . The results indicated that chiral interactions are significant in improving crystal quality.

Case Study 2: Stabilization of Membrane Proteins

In another investigation, MPD was utilized to stabilize a transmembrane protein (FhuA), enhancing its refolding efficiency compared to traditional detergents like sodium dodecyl sulfate . This application highlights MPD's potential as a stabilizing agent in membrane protein research.

Eigenschaften

IUPAC Name |

(4R)-2-methylpentane-2,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBMSDMJJWYQN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-41-5, 99210-90-9 | |

| Record name | Hexylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-(R)-2,4-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.